Cas no 2228996-49-2 (1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol)

1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol is a brominated, fluorinated, and methoxy-substituted cyclopropanol derivative with potential applications in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a cyclopropanol ring fused to an aromatic system, offers steric and electronic modulation for use as an intermediate in complex organic transformations. The presence of bromo and fluoro substituents enhances reactivity in cross-coupling reactions, while the methoxy group provides additional functionalization opportunities. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and conformational rigidity. High purity and well-defined stereochemistry make it suitable for precision synthesis in research and industrial settings.
1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol structure
2228996-49-2 structure
Product Name:1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol
CAS No:2228996-49-2
MF:C10H10BrFO2
MW:261.087605953217
CID:5762304
PubChem ID:165684927
Update Time:2025-06-15

1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol
    • 2228996-49-2
    • EN300-1924300
    • 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol
    • Inchi: 1S/C10H10BrFO2/c1-14-8-5-6(11)4-7(12)9(8)10(13)2-3-10/h4-5,13H,2-3H2,1H3
    • InChI Key: JKPLJDDXEZBMDT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)OC)C1(CC1)O)F

Computed Properties

  • Exact Mass: 259.98482g/mol
  • Monoisotopic Mass: 259.98482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.5Ų

1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol Pricemore >>

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Additional information on 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol

Comprehensive Overview of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol (CAS No. 2228996-49-2)

1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol is a specialized organic compound with the CAS number 2228996-49-2, widely recognized in pharmaceutical and agrochemical research. This compound features a unique cyclopropane ring attached to a substituted phenyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in its applications due to its structural versatility and potential in drug discovery.

The molecular structure of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol includes a bromo substituent at the 4-position, a fluoro group at the 2-position, and a methoxy group at the 6-position of the phenyl ring. These functional groups contribute to its reactivity and make it a key building block for synthesizing more complex molecules. The cyclopropan-1-ol moiety further enhances its utility in cyclopropanation reactions, a topic frequently searched in organic chemistry forums.

In recent years, the demand for 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol has grown, particularly in the development of novel pharmaceutical intermediates and agrochemicals. Its role in creating bioactive molecules has been highlighted in several studies, aligning with the current trend of optimizing drug candidates for better efficacy and safety. Searches for "cyclopropane derivatives in drug design" and "halogenated phenyl compounds" reflect the compound's relevance in modern research.

The synthesis of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol typically involves multi-step organic reactions, including halogenation, etherification, and cyclopropanation. These processes are often discussed in academic circles, with queries like "how to synthesize cyclopropanol derivatives" being common. The compound's purity and yield are critical factors, driving innovations in green chemistry and catalytic methods to reduce environmental impact.

From an industrial perspective, 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol is valued for its scalability and compatibility with high-throughput screening platforms. Its applications extend to material science, where it serves as a precursor for advanced polymers and coatings. This versatility answers frequent search queries such as "applications of bromo-fluoro phenyl compounds" and "cyclopropanol derivatives in materials."

Quality control and analytical characterization of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol are essential for ensuring its performance in end-use applications. Techniques like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed, topics often explored in "analytical methods for organic compounds" searches. The compound's stability under various conditions is also a focal point for researchers.

In conclusion, 1-(4-Bromo-2-fluoro-6-methoxyphenyl)cyclopropan-1-ol (CAS No. 2228996-49-2) stands out as a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features and reactivity make it a subject of ongoing interest, as evidenced by trending searches and publications. Future research will likely uncover even broader applications, solidifying its role in innovation.

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